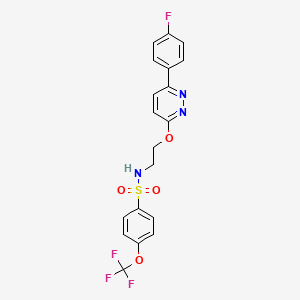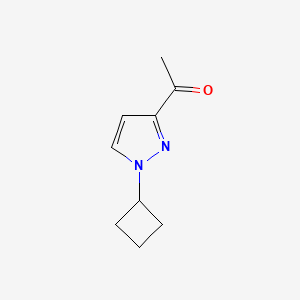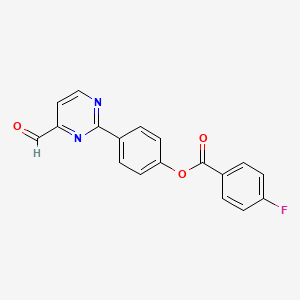![molecular formula C25H24N4O3 B2979749 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251671-76-7](/img/structure/B2979749.png)
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction and Pharmacological Activity
- 3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide is noted for its potent and selective antagonistic properties for the CB1 cannabinoid receptor. This is demonstrated through molecular orbital methods and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Antimicrobial Evaluation
- In the realm of antimicrobial research, novel piperazine derivatives, including those similar to the queried compound, have been synthesized and evaluated for their efficacy against bacterial and fungal strains. Such research underscores the potential of these compounds in developing new antimicrobial agents (Patil et al., 2021).
Structural Characterization and Synthesis
- The structural characterization and synthesis of novel pyrazole carboxamide derivatives, including piperazine moiety, have been a significant area of research. These studies are crucial in understanding the molecular framework and potential applications of such compounds (Lv et al., 2013).
Application in Alzheimer’s Disease Treatment
- Research has also been conducted on derivatives of similar compounds for evaluating new drug candidates for Alzheimer’s disease. These studies involve synthesizing N-substituted derivatives and assessing their enzyme inhibition activity, crucial for therapeutic applications in neurodegenerative diseases (Rehman et al., 2018).
Biological Screening and Molecular Modeling
- The synthesis and biological screening of compounds like this compound have implications in understanding their interactions with biological systems. This includes evaluating their activity against bacteria and fungi and molecular modeling to comprehend their biological mechanisms (Guna et al., 2009).
Catalytic Applications
- The compound and its related derivatives have also found applications in catalysis, particularly as Lewis basic catalysts in reactions like hydrosilylation of N-aryl imines. This highlights their potential utility in various synthetic and industrial processes (Wang et al., 2006).
Anticancer Properties
- Another vital application area is in the field of oncology, where derivatives of the compound have been synthesized and evaluated for their anticancer properties. This includes studies on their antiproliferative activity and potential as drug candidates for cancer treatment (Kumar et al., 2016).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16(2)29-15-26-23-21(19-7-5-4-6-8-19)13-28(24(23)25(29)32)14-22(31)27-20-11-9-18(10-12-20)17(3)30/h4-13,15-16H,14H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNATTAXJGVEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2979668.png)

![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

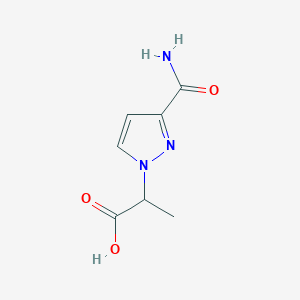
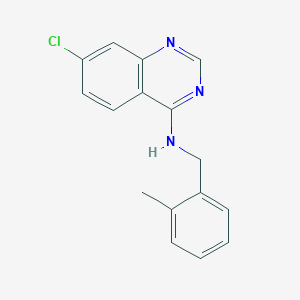

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)
![4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2979681.png)
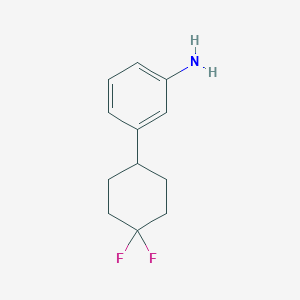
![2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione](/img/structure/B2979683.png)
